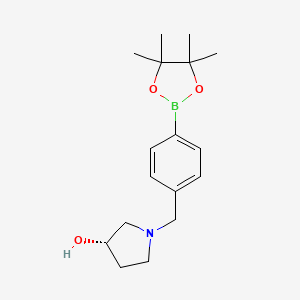

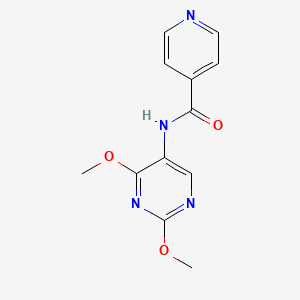

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学研究应用

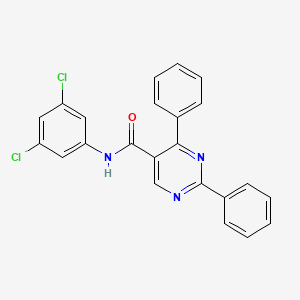

Suzuki–Miyaura Coupling

Specific Scientific Field

Organic Chemistry

Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .

Methods of Application or Experimental Procedures

The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Results or Outcomes

The SM coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .

Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels

Specific Scientific Field

Materials Chemistry

Summary of the Application

Pinacol esters of boronic acids have been used to tune the viscoelastic properties of glucose-responsive polymer hydrogels. These hydrogels can release insulin under high-glucose conditions .

Methods of Application or Experimental Procedures

The hydrogels are fabricated by crosslinking a biocompatible polymer, poly (vinyl alcohol), with pinacol esters of bisboronic acids via transesterification reactions .

Results or Outcomes

The hydrogel derived from the bis [(pinacolato)boryl]methane crosslinker exhibits superior insulin release properties due to the softness of the hydrogel matrix .

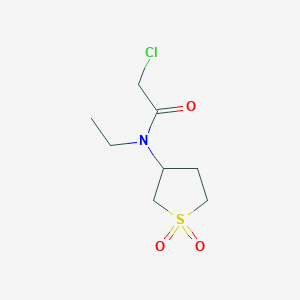

Preparation of Sulfinamide Derivatives

Summary of the Application

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives .

Methods of Application or Experimental Procedures

This involves reacting phenylboronic acid pinacol ester with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Results or Outcomes

The outcome is the formation of sulfinamide derivatives .

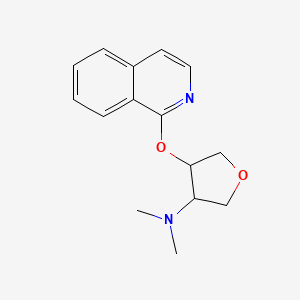

Biomedical Applications

Specific Scientific Field

Biomedical Science

Summary of the Application

Phenylboronic acid-functionalized compounds have been explored for their biomedical applications .

Methods of Application or Experimental Procedures

These compounds can function as glucose-sensitive polymers .

Results or Outcomes

These glucose-sensitive polymers enable self-regulated insulin release in the treatment of diabetes, besides functioning as a diagnostic agent .

Protective Groups in Carbohydrate Chemistry

Specific Scientific Field

Carbohydrate Chemistry

Summary of the Application

Phenylboronic acid pinacol ester has been used as a protective group in carbohydrate chemistry .

Methods of Application or Experimental Procedures

This involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

Results or Outcomes

The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

属性

IUPAC Name |

(3S)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUJLXMCLUPCB-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC[C@@H](C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)

![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)

![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)

![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)